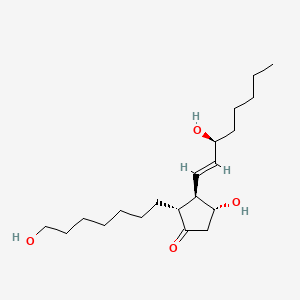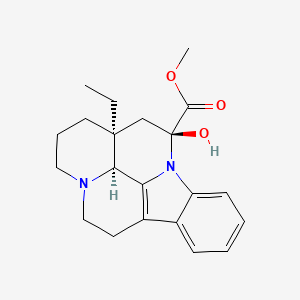
Vincamine
Übersicht
Beschreibung
Vincamine is a monoterpenoid indole alkaloid obtained from the leaves of Vinca minor . It has a vasodilatory property and studies indicate that vincamine increases the regional cerebral blood flow .
Synthesis Analysis
The main strategies aimed at the total synthesis of vincamine and congeners include Bischler-Napieralski or Pictet-Spengler cyclisation, pericyclic cyclisation, rearrangements/annulation reactions, and Michael-like alkylation . A catalytic asymmetric total synthesis of (+)-vincamine has been reported, which includes a Pd-catalyzed enantioselective decarboxylative allylation to form the C20 quaternary stereogenic center and a stereoselective iminium reduction .
Molecular Structure Analysis
Vincamine and other Vinca alkaloids share a common fused pentacyclic scaffold, containing an indole framework . The molecular formula of vincamine is C21H26N2O3 .
Chemical Reactions Analysis
The majority of the reported studies dealing with the total synthesis of vincamine involved the formation of the ABCD tetracyclic system, starting from a differently substituted indole, while the E ring is often introduced at the end of the synthesis . The most over-represented strategy towards the synthesis of vincamine is based on the cyclization between indole C2 position and an iminium salt, to generate the C ring .
Physical And Chemical Properties Analysis
Vincamine is a vinca alkaloid, an alkaloid ester, an organic heteropentacyclic compound, a methyl ester, and a hemiaminal . It has a role as an antihypertensive agent, a vasodilator agent, and a metabolite . The molecular weight of vincamine is 354.4 g/mol .
Wissenschaftliche Forschungsanwendungen
Neurodegenerative Disease Treatment
Scientific Field
Neurology and Neuropharmacology Application Summary: Vincamine has been explored for its therapeutic potential in neurodegenerative diseases like Parkinson’s and Alzheimer’s due to its neuroprotective properties. Methods: In vitro and in vivo studies, including the use of Drosophila and human cell models of Parkinson’s disease, have been employed to assess the efficacy of Vincamine . Results: Vincamine showed a reduction in oxidative stress levels and improved mitochondrial viability, suggesting its potential as a therapeutic treatment for neurodegenerative diseases .
Cardiovascular Health
Scientific Field
Cardiology Application Summary: Vincamine is investigated for its vasodilatory effects, which could be beneficial in treating cardiovascular conditions. Methods: Clinical trials and pharmacokinetic models have been used to study the effects of Vincamine and its derivatives on blood flow and heart function . Results: Studies indicate that Vincamine may improve blood flow velocities and perfusion areas, suggesting a role in managing cardiovascular health .
Cognitive Enhancement
Scientific Field
Cognitive Neuroscience Application Summary: Vincamine has been studied for its cognitive-enhancing effects, particularly in conditions like traumatic brain injury. Methods: Animal models and clinical trials have been utilized to evaluate the cognitive benefits of Vincamine and its derivatives . Results: Vincamine administration improved cognitive and motor functions, indicating its potential as a cognitive enhancer .
Cancer Treatment
Scientific Field
Oncology Application Summary: The anticancer properties of Vincamine have been explored, particularly its role in apoptosis and antioxidant activity. Methods: Laboratory studies have focused on the effects of Vincamine on cancer cell lines and its mechanisms of inducing cell death . Results: Vincamine has shown promise in promoting cancer cell apoptosis and suppressing inflammatory pathways, highlighting its potential in cancer therapy .
Pharmacokinetics
Scientific Field
Pharmacology Application Summary: Understanding the pharmacokinetics of Vincamine is crucial for its therapeutic application and safety. Methods: Studies have involved the analysis of absorption, distribution, metabolism, and excretion of Vincamine in biological systems . Results: The main route of elimination for Vincamine is ester cleavage, and its metabolic pathway varies significantly, affecting its bioavailability and therapeutic efficacy .
Clinical Trials
Scientific Field
Clinical Research Application Summary: Vincamine has undergone clinical trials to assess its safety and efficacy for various indications. Methods: Randomized controlled trials and population studies have been conducted to evaluate the therapeutic potential of Vincamine . Results: Clinical trials have supported the safety and efficacy of Vincamine in treating conditions like diabetic peripheral neuropathy and cognitive disorders .
This analysis provides a detailed overview of the diverse applications of Vincamine across different scientific fields, highlighting its potential benefits and the results obtained from various research methodologies.
Renal Protection
Scientific Field
Nephrology Application Summary: Vincamine has been evaluated for its protective effects against renal ischemia/reperfusion injury, which is a common issue during kidney surgeries and transplants. Methods: Experimental models using Wistar albino rats have been employed to simulate renal ischemia/reperfusion injury. The effects of Vincamine on various biochemical markers and histopathological changes were assessed . Results: Vincamine treatment showed significant alleviation of biochemical and histopathological changes caused by renal ischemia/reperfusion injury, suggesting its potential as a renal protective agent .
Antioxidant Activity
Scientific Field
Biochemistry Application Summary: The antioxidant properties of Vincamine have been explored due to its ability to neutralize free radicals and reduce oxidative stress. Methods: Laboratory studies have focused on the antioxidant mechanisms of Vincamine and its effects on signaling pathways related to oxidative stress . Results: Vincamine demonstrated powerful antioxidant activity, promoting the Nrf2/HO-1 signaling pathway and suppressing NF-κB-mediated iNOS production, which are crucial in protecting cells from oxidative damage .
Diabetic Complications
Scientific Field
Endocrinology Application Summary: Vincamine has been studied for its therapeutic potential in ameliorating diabetic peripheral neuropathy, a common complication of diabetes. Methods: The study involved administering Vincamine to diabetic mice models and assessing its effects on neurological functions and blood flow . Results: Vincamine administration did not lower blood glucose levels but significantly improved neurological dysfunctions and blood flow in diabetic mice, indicating its potential in treating diabetic complications .
Synthesis and Semi-Synthesis
Scientific Field
Organic Chemistry Application Summary: The synthesis and semi-synthesis of Vincamine have been a topic of interest due to its complex structure and therapeutic importance. Methods: Various synthetic strategies, including Bischler-Napieralski or Pictet-Spengler cyclization, have been developed to construct the Vincamine scaffold . Results: These synthetic approaches have enabled the production of Vincamine and its congeners, facilitating further research and application in medicine .
GPR40 Agonist
Scientific Field
Molecular Pharmacology Application Summary: Vincamine has been identified as an agonist of the G-protein-coupled receptor 40 (GPR40), which plays a role in regulating neuropathic pain. Methods: The effects of Vincamine on GPR40 activation and related signaling pathways were investigated in mouse models . Results: Vincamine’s activation of GPR40 led to beneficial effects in treating diabetic peripheral neuropathy, highlighting its potential as a pharmacological target .
Chemotherapy Adjuvant
Scientific Field
Oncology Application Summary: Vincamine’s role as an adjuvant in chemotherapy has been explored due to its anticancer properties. Methods: Studies have examined the use of Vincamine in combination with other chemotherapeutic agents to enhance cancer treatment outcomes . Results: Vincamine treatment has shown efficacy against lung cancer by inducing cancer cell apoptosis and exhibiting antioxidant functions, suggesting its use as a chemotherapy adjuvant .
Safety And Hazards
Vincamine is classified as having acute toxicity (oral), Category 4 . It is harmful if swallowed . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Zukünftige Richtungen
Vincamine has shown potential in ameliorating diabetic peripheral neuropathy in mice . It has also been suggested that pharmacological activation of GPR40, which vincamine acts as an agonist of, could be a promising therapeutic strategy for diabetic peripheral neuropathy . Furthermore, vincamine and other vinca alkaloids have shown potential as cancer therapeutics .
Eigenschaften
IUPAC Name |
methyl (15S,17S,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3/t18-,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPRRQLKFXBCSJ-GIVPXCGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@](C2)(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040134 | |
| Record name | Vincamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 62 mg/L @ 25 °C /Estimated/ | |
| Record name | VINCAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7150 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.1X10-12 mm Hg @ 25 °C /Estimated/ | |
| Record name | VINCAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7150 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
... At concentrations of 1, 10 and 100 microM, a five-minute perfusion with vincamine did not affect the synaptically-mediated activation of pyramidal neurons evoked by stimulation of the Schaffer-commissural fiber system. The effect of vincamine on the excitability of the pyramidal neurons was investigated by studying its effect on the antidromically-elicited field potential and the input-output relation of Schaffer-commissural fiber input. No effect on either of the two parameters was seen at a concentration of 100 microM of vincamine. Vincamine ... attenuate both the post-tetanic (PTP) and long-term potentiation (LTP) evoked by repetitive stimulation of the Schaffer-commissural fiber system. At a concentration of 100 microM of vincamine, PTP was significantly reduced and LTP was almost completely suppressed., Vincamine's function and therapeutic use as a vasodilating agent, especially at the level of the central nervous system, has been proven after an intravenous administration of 30 mg over a period of 20 minutes in Mongolian gerbils by an increase of cerebral blood flow of approximately 10% and of regional cerebral blood flow in areas with insufficient blood supply by approximately 15%. The mechanism of this vascular action, while not fully clear, seems to be partly due to a reserpine-like noradrenaline depleting effect. Hence, its sedative effects are similar to reserpine | |
| Record name | VINCAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7150 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Vincamine | |
Color/Form |
Yellow crystals from acetone or methanol | |
CAS RN |
1617-90-9 | |
| Record name | Vincamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1617-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vincamine [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001617909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vincamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13374 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vincamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vincamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINCAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/996XVD0JHT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VINCAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7150 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
232-233 °C | |
| Record name | VINCAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7150 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

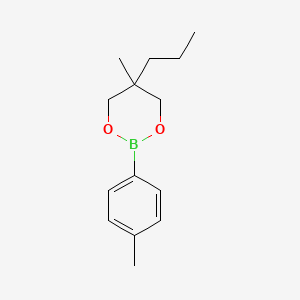
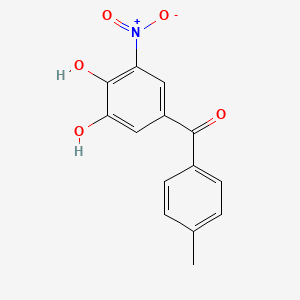
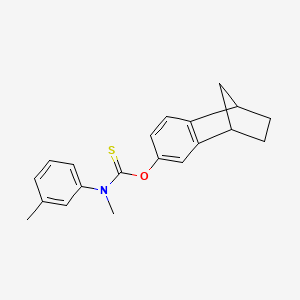
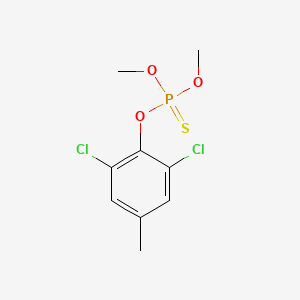
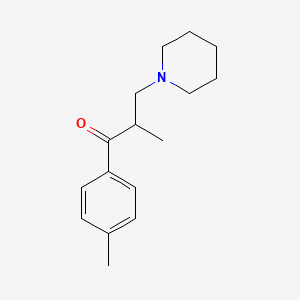
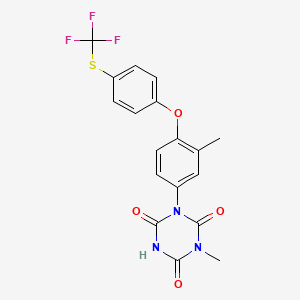
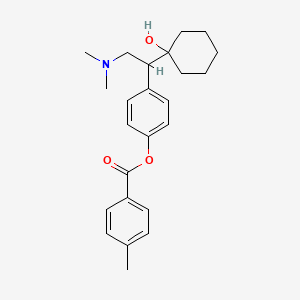
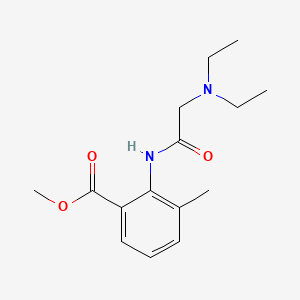
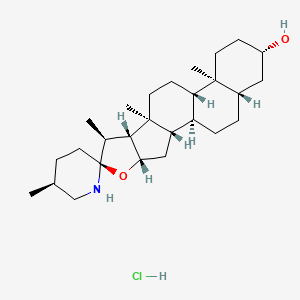
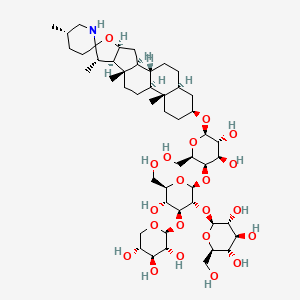
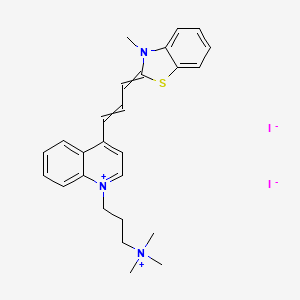
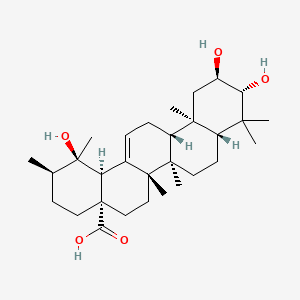
![1H-Pyrrole-2-carboxaldehyde, 5,5'-[(3,4-diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis[4-(3-hydroxypropyl)-3-methyl-](/img/structure/B1682991.png)
